molecular formula C14H7FN2O4 B463979 2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione CAS No. 166658-69-1

2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B463979
M. Wt: 286.21g/mol
InChI Key: ZFKGQGVYTBHFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione” is a complex organic molecule. It contains an isoindole group, which is a polycyclic compound with a five-membered ring fused to a benzene ring. The isoindole group is substituted with a 2-fluoro-5-nitrophenyl group. Fluoro and nitro groups are common substituents in organic chemistry, known for their effects on the physical and chemical properties of the molecules they are part of .


Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds involves multi-step reactions, including the formation of the isoindole ring and the introduction of the fluoro and nitro groups .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the isoindole group indicates a polycyclic structure, and the fluoro and nitro substituents on the phenyl group could have significant effects on the molecule’s geometry and electronic structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure and the nature of its substituents. For example, the presence of a nitro group could make the compound more acidic, while the fluoro group could affect its polarity and boiling/melting points .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of isoindole-1,3-dione derivatives, including those with fluoro and nitro substituents, has been explored through conventional and microwave-assisted reactions. These methods have been applied to synthesize a range of derivatives, showcasing the versatility of the isoindole-1,3-dione scaffold in chemical synthesis. The crystal structure and molecular orbital calculations of specific derivatives have provided insights into their conformation and electronic properties, laying the groundwork for further functionalization and application exploration (Sena et al., 2007).

Herbicidal Activity

Some derivatives of isoindole-1,3-dione have demonstrated significant herbicidal activity, acting as inhibitors of protoporphyrinogen oxidase (protox). This activity has been particularly noted in derivatives synthesized as part of efforts to find new herbicides with high efficacy and safety for crops. The exploration of novel compounds starting from fluoro and nitrophenol precursors has yielded compounds with promising herbicidal properties comparable to commercial herbicides (Huang et al., 2005).

Anticancer Activity

Research into the anticancer activity of isoindole-1,3(2H)-dione compounds has revealed the impact of substituents on their cytotoxic effects against various cancer cell lines. This work has highlighted the potential of certain isoindole-1,3(2H)-dione derivatives as anticancer agents, with specific substituents enhancing their activity. Such studies underscore the therapeutic potential of these compounds in oncology, providing a foundation for the development of novel chemotherapeutic agents (Tan et al., 2020).

Fluorescence and Photophysical Properties

Isoindole-1,3(2H)-dione derivatives have been investigated for their photophysical properties, including fluorescence. The synthesis of fluorescent chromophores based on this scaffold has been explored, with potential applications in sensing and imaging. These studies highlight the role of structural modifications in tuning the photophysical behavior of isoindole-1,3(2H)-dione derivatives, paving the way for their use in fluorescent probes and materials science (Deshmukh & Sekar, 2015).

Future Directions

The future directions for a compound like this could be numerous, depending on its properties and potential applications. It could be studied for use in various fields like medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

2-(2-fluoro-5-nitrophenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7FN2O4/c15-11-6-5-8(17(20)21)7-12(11)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKGQGVYTBHFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione

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